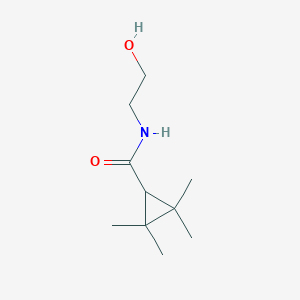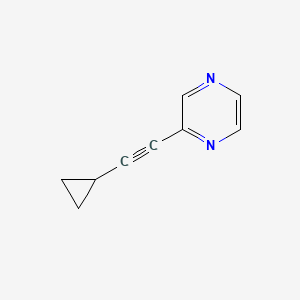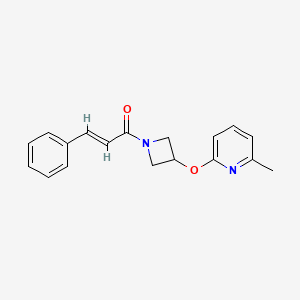
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure with four methyl groups and a hydroxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2-2-3-3-tetramethylcyclopropane-1-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve heating the reactants to a specific temperature to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of solid catalysts in these reactors can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: The major product is the carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets within cells. The hydroxyethyl group allows the compound to form hydrogen bonds with target proteins, potentially altering their function. The cyclopropane ring structure provides stability and resistance to metabolic degradation, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldiethanolamine: Similar in structure due to the presence of hydroxyethyl groups.
N-(2-Hydroxyethyl)acrylamide: Shares the hydroxyethyl functional group but differs in the presence of an acrylamide moiety.
N-(2-Hydroxyethyl)cytisine: Contains a hydroxyethyl group but is based on a cytisine scaffold.
Uniqueness
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure with four methyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(10(9,3)4)8(13)11-5-6-12/h7,12H,5-6H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
ISQKBIRGMFMEHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)










![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)

